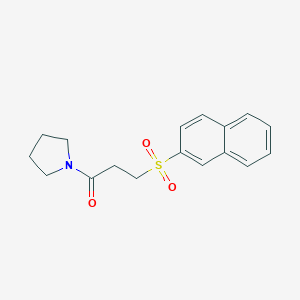![molecular formula C12H10Cl2N2OS B285618 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole](/img/structure/B285618.png)
2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole (DCPMTPO) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. DCPMTPO is known for its ability to inhibit the activity of certain enzymes, making it an important tool in biochemical and physiological research.
作用机制
The mechanism of action of 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole involves the formation of a covalent bond between the compound and the active site of the enzyme. This bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. The exact mechanism of this bond formation is still under investigation, but it is believed to involve the sulfur atom in the this compound molecule.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound has been shown to inhibit other enzymes such as butyrylcholinesterase and carboxylesterase. This inhibition can be used to study the roles of these enzymes in various physiological processes.
实验室实验的优点和局限性
One advantage of using 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole in lab experiments is its specificity for certain enzymes. By selectively inhibiting certain enzymes, researchers can study their roles in various physiological processes. However, one limitation of this compound is its potential toxicity. High concentrations of this compound can be toxic to cells, so care must be taken when using this compound in experiments.
未来方向
There are many future directions for research involving 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of new compounds that are similar to this compound but have improved properties, such as increased specificity or reduced toxicity. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Overall, this compound is a valuable tool in scientific research, and its potential applications are still being explored.
合成方法
2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole can be synthesized using a variety of methods. One common method involves the reaction of 2,2-dichlorocyclopropylmethanethiol with 5-phenyl-1,3,4-oxadiazole in the presence of a catalyst. The resulting product is this compound, which can be purified using various techniques such as column chromatography.
科学研究应用
2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole has been used in a wide range of scientific research applications. One of the most important uses of this compound is in the study of enzyme activity. Specifically, this compound is known to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to study the role of acetylcholinesterase in various physiological processes, such as memory and muscle function.
属性
分子式 |
C12H10Cl2N2OS |
|---|---|
分子量 |
301.2 g/mol |
IUPAC 名称 |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10Cl2N2OS/c13-12(14)6-9(12)7-18-11-16-15-10(17-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
HIPPCUVOAYFDNA-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NN=C(O2)C3=CC=CC=C3 |
规范 SMILES |
C1C(C1(Cl)Cl)CSC2=NN=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)

